molecular formula C11H15ClN2O B6285579 N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide CAS No. 1343639-84-8

N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide

Cat. No.: B6285579
CAS No.: 1343639-84-8
M. Wt: 226.70 g/mol
InChI Key: HZTXPYDLZCRUJY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide typically involves the reaction between 3-chlorophenylamine and 2-methyl-2-(methylamino)propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide
  • N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a methylamino group. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

1343639-84-8

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-methyl-2-(methylamino)propanamide

InChI

InChI=1S/C11H15ClN2O/c1-11(2,13-3)10(15)14-9-6-4-5-8(12)7-9/h4-7,13H,1-3H3,(H,14,15)

InChI Key

HZTXPYDLZCRUJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)Cl)NC

Purity

95

Origin of Product

United States

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